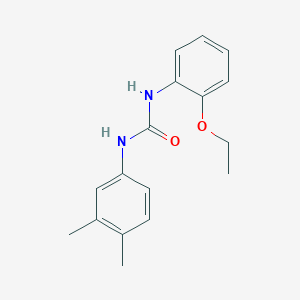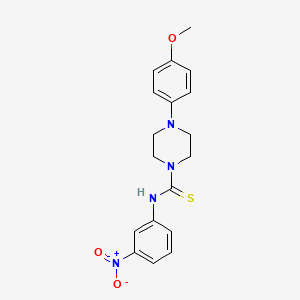
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of specialty chemicals or as a component in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.
Mécanisme D'action
The mechanism by which N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethylphenyl)-N’-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
N-(3,4-dimethylphenyl)-N’-(2-chlorophenyl)urea: Contains a chlorine substitution on the aromatic ring.
N-(3,4-dimethylphenyl)-N’-(2-hydroxyphenyl)urea: Features a hydroxyl group on the aromatic ring.
Uniqueness
N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The ethoxy group may impart different solubility and interaction properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-16-8-6-5-7-15(16)19-17(20)18-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDHZIRLCXCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4573707.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4573741.png)
![2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4573745.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4573748.png)
![N-(3-methylbutyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4573752.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4573779.png)
![1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B4573786.png)
![6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4573795.png)
